molecular formula C10H8ClN3O2 B1526884 N'-(2-chloroacetyl)-3-cyanobenzohydrazide CAS No. 83070-33-1

N'-(2-chloroacetyl)-3-cyanobenzohydrazide

Cat. No. B1526884
CAS RN: 83070-33-1
M. Wt: 237.64 g/mol
InChI Key: IVENXUGGVBNFFY-UHFFFAOYSA-N
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Description

“N’-(2-chloroacetyl)-3-cyanobenzohydrazide” is a complex organic compound. It contains a hydrazide group (-CONHNH2), a chloroacetyl group (-COCH2Cl), and a cyano group (-CN). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for “N’-(2-chloroacetyl)-3-cyanobenzohydrazide” isn’t available, similar compounds are often synthesized through acylation reactions. For instance, chloroacetyl chloride can react with amines or hydrazides to form chloroacetylated products .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The chloroacetyl group is electrophilic and could undergo nucleophilic substitution reactions. The hydrazide group could participate in condensation reactions to form heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2-chloroacetyl)-3-cyanobenzohydrazide” would depend on its exact structure. Factors influencing its properties could include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis and Antitumor Activity

N'-(2-chloroacetyl)-3-cyanobenzohydrazide has been utilized in the synthesis of heterocyclic compounds, demonstrating significant potential in medicinal chemistry. A study by Mohareb, El-Sayed, and Abdelaziz (2012) showcases its application in creating novel pyrazole derivatives. These derivatives were synthesized through a series of reactions starting from cyanoacetylhydrazine with chloroacetyl chloride, leading to compounds that exhibited notable antitumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some synthesized compounds showed higher inhibitory effects towards these tumor cell lines compared to the Gram-positive control doxorubicin (Mohareb, El-Sayed, & Abdelaziz, 2012).

Antimicrobial and Antioxidant Agents

In another study, the compound was used as a precursor for developing new pyridine, chromene, and thiazole derivatives acting as antimicrobial and antioxidant agents. El-Hagrassey, Abdel‐Latif, and Abdel-Fattah (2022) employed it in reactions with various arylidene-malononitrile and 3-aryl-2-cyanoacrylate compounds, leading to the synthesis of these derivatives. They found that the thiazole derivative exhibited the highest antibacterial and antifungal activities against Staphylococcus aureus, Bacillus subtilis, and Candida albicans. This study underlines the compound's versatility as a scaffold for synthesizing bioactive molecules with potential therapeutic applications (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

properties

IUPAC Name

N'-(2-chloroacetyl)-3-cyanobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-2-7(4-8)6-12/h1-4H,5H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVENXUGGVBNFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NNC(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloroacetyl)-3-cyanobenzohydrazide

Synthesis routes and methods I

Procedure details

3-cyanobenzohydrazide (1.6 g, 10.0 mmol) was added to THF (40 ml) and DMF (10 ml). TEA (1.4 ml, 10.0 mmol) was added at 0° C. followed by chloroacetyl chloride (1.0 ml, 12.6 mmol) and the reaction mixture was stirred at 0° C. for 1 h and at rt for 2 h. The THF was evaporated, water was added to the remaining mixture, followed by filtratation over celite and purification with prep. HPLC to give the title compound (1.6 g, 69%). 1H NMR (DMSO-d6): 10.62 (br s, 2 H), 8.28 (m, 1 H), 8.18 (m, 1 H), 8.08 (m, 1 H), 7.75 (t, 1 H), 4.22 (s, 2 H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

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